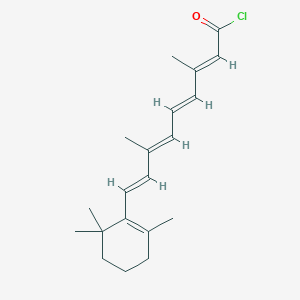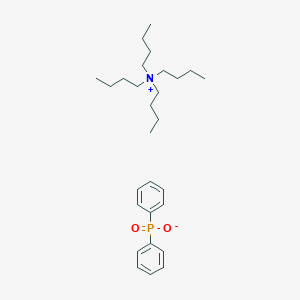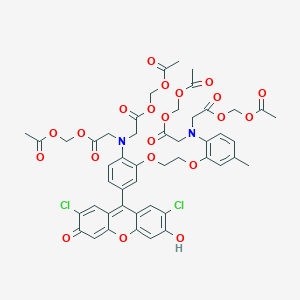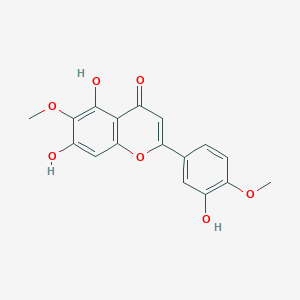
1-(Furan-2-yl)ethanol
Übersicht
Beschreibung
1-(Furan-2-yl)ethanol is a furan derivative . It is a colorless or white to yellow powder or crystals or liquid . It is used in the synthesis of various useful chemicals .
Synthesis Analysis
The synthesis of 1-(Furan-2-yl)ethanol can be achieved through the asymmetric bioreduction of 1-(furan-2-yl)ethanone . This process involves the use of a biocatalyst, such as Lactobacillus paracasei BD101 , and results in a high yield and enantiomeric excess .Molecular Structure Analysis
The molecular formula of 1-(Furan-2-yl)ethanol is C6H8O2 . Its average mass is 112.127 Da and its mono-isotopic mass is 112.052429 Da .Chemical Reactions Analysis
1-(Furan-2-yl)ethanol can undergo various reactions. For instance, it can be used in the synthesis of many naturally bioactive piperidine alkaloids such as (−)-Cassine, (−)-Spectaline, (−)-Carnavaline, Prosafrine and (−)- Prosafrinine .Physical And Chemical Properties Analysis
1-(Furan-2-yl)ethanol has a physical form of colorless or white to yellow powder or crystals or liquid . The storage temperature is recommended to be under -20°C in a sealed and dry environment .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have been inspired to create innovative antibacterial agents by incorporating the furan nucleus . Specifically, “1-(Furan-2-yl)ethanol” exhibits antibacterial activity against both gram-positive and gram-negative bacteria. Its potential as an antimicrobial agent makes it a valuable candidate for further exploration.
Chiral Alcohol Synthesis
Asymmetric bioreduction catalyzed by biocatalysts has shown promise in preparing chiral alcohols. “®-1-(Furan-2-yl)ethanol” serves as a precursor for synthesizing naturally bioactive piperidine alkaloids. These alkaloids play essential roles in various biological processes and have applications in pharmaceuticals and natural product synthesis .
Pyranone Production
“(S)-1-(Furan-2-yl)propan-1-ol” is a chiral heterocyclic alcohol with significance in pharmaceuticals and natural products. It can be used in the production of pyranones, which find applications in sugar analogues, antibiotics, tirantamycins, and anticancer drugs .
Other Therapeutic Properties
Beyond antibacterial and chiral applications, furan derivatives like “1-(Furan-2-yl)ethanol” exhibit a wide range of therapeutic advantages. These include anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer properties .
Historical Context
The furan family, with its characteristic ring structure composed of one oxygen and four carbon atoms, has a rich history. The earliest furan derivative, 2-furoic acid, was described by Carl Wilhelm Scheele in 1780. Furan’s reactivity and diverse applications have made it a subject of ongoing research and exploration .
Wirkmechanismus
Target of Action
1-(Furan-2-yl)ethanol, also known as ®-1-(Furan-2-yl)ethanol , is a compound that has been used in the synthesis of many naturally bioactive piperidine alkaloids . .
Mode of Action
It is known that this compound can be used as a precursor in the synthesis of many naturally bioactive piperidine alkaloids . These alkaloids have various biological activities, suggesting that 1-(Furan-2-yl)ethanol may interact with its targets to produce these bioactive compounds.
Biochemical Pathways
It is known that this compound can be used as a precursor in the synthesis of many naturally bioactive piperidine alkaloids . These alkaloids are involved in various biochemical pathways, suggesting that 1-(Furan-2-yl)ethanol may indirectly affect these pathways through its role in the synthesis of these alkaloids.
Result of Action
It is known that this compound can be used as a precursor in the synthesis of many naturally bioactive piperidine alkaloids . These alkaloids have various biological activities, suggesting that 1-(Furan-2-yl)ethanol may have indirect molecular and cellular effects through its role in the synthesis of these alkaloids.
Action Environment
It is known that the synthesis of this compound can be carried out under specific conditions , suggesting that environmental factors may play a role in its synthesis and potentially its action.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(furan-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABXUIWIFUZYQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30863342 | |
| Record name | 2-Furanmethanol, .alpha.-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30863342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-yl)ethanol | |
CAS RN |
4208-64-4, 55664-77-2 | |
| Record name | α-Methyl-2-furanmethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4208-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Furanmethanol, alpha-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004208644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylfurfuryl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055664772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Furanmethanol, .alpha.-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Furanmethanol, .alpha.-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30863342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-methylfuran-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.938 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the crystal structure of 2-(1H-Benzotriazol-1-yl)-1-(furan-2-yl)ethanol?
A1: The crystal structure analysis of 2-(1H-Benzotriazol-1-yl)-1-(furan-2-yl)ethanol provides valuable insights into its molecular packing and intermolecular interactions. The study revealed that the benzotriazole ring system within the molecule is essentially planar, with a dihedral angle of 24.05° relative to the furan ring []. This information is crucial for understanding the compound's physical properties and potential reactivity. Furthermore, the study identified O—H⋯N hydrogen bonds linking molecules into chains, as well as π–π stacking interactions between furan, triazole, and benzene rings []. These interactions contribute to the stability of the crystal lattice and can influence the compound's behavior in solid-state applications.
Q2: How is 1-(Furan-2-yl)ethanol employed in asymmetric synthesis?
A2: 1-(Furan-2-yl)ethanol serves as a starting material in the synthesis of enantiomerically pure compounds, crucial for drug development and understanding biological processes. One method utilizes Candida antarctica lipase B (CAL-B) for the kinetic resolution of 1-(Furan-2-yl)ethanol, producing both (R)-alcohol and (S)-acetate enantiomers with high purity [, ]. This enzymatic approach offers a sustainable and efficient pathway to valuable chiral building blocks. Further transformations, like the Mitsunobu reaction, can then be employed to obtain desired (S)-heterocyclic acetates [].
Q3: Can 1-(Furan-2-yl)ethanol be utilized in the development of novel catalysts?
A3: While 1-(Furan-2-yl)ethanol itself might not possess notable catalytic properties, it can act as a substrate for reactions involving catalysts. For example, Dicarbonylchloro(pentabenzylcyclopentadienyl)ruthenium has demonstrated excellent catalytic activity in racemizing secondary alcohols, including 1-(Furan-2-yl)ethanol []. This process is particularly relevant for dynamic kinetic resolution, enhancing the synthesis of enantiopure compounds.
Q4: What are the potential applications of 1-(Furan-2-yl)ethanol derivatives in organic synthesis?
A4: Derivatives of 1-(Furan-2-yl)ethanol, like 2-chloro-1-(furan-2-yl) ethanol, serve as versatile intermediates in organic synthesis. For instance, 2-chloro-1-(furan-2-yl) ethanol can undergo Achmatowicz rearrangement followed by oxidation with m-CPBA to produce 2-(chloromethyl)-6-hydroxy-2H-pyran-3 (6H)-one []. This pyranone derivative holds promise as a building block for synthesizing more complex molecules, potentially including biologically active compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B56930.png)


![Ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B56937.png)
![3,4-Dichloro-1-[3-(3,4-dichloro-2,5-dioxopyrrol-1-yl)-2,2-dimethylpropyl]pyrrole-2,5-dione](/img/structure/B56939.png)




![[[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B56950.png)
![Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate](/img/structure/B56954.png)


![[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B56964.png)